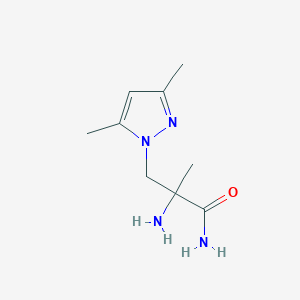![molecular formula C13H19N3O4S B15240419 Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine](/img/structure/B15240419.png)
Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine is a complex organic compound that features a piperidine ring substituted with a nitrobenzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine typically involves multiple steps One common approach is to start with the piperidine ring, which is then functionalized with a nitrobenzenesulfonyl groupReaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high yields and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group will yield an amine, while substitution of the sulfonyl group can yield a variety of functionalized piperidine derivatives .
Applications De Recherche Scientifique
Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The nitrobenzenesulfonyl group may play a role in binding to these targets, while the piperidine ring provides structural stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: These include compounds like piperine and other substituted piperidines.
Nitrobenzenesulfonyl compounds: These include various sulfonamides and nitroaromatic compounds.
Uniqueness
What sets Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C13H19N3O4S |
|---|---|
Poids moléculaire |
313.37 g/mol |
Nom IUPAC |
N-methyl-1-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanamine |
InChI |
InChI=1S/C13H19N3O4S/c1-14-9-11-5-4-8-15(10-11)21(19,20)13-7-3-2-6-12(13)16(17)18/h2-3,6-7,11,14H,4-5,8-10H2,1H3 |
Clé InChI |
ZXFWAUNQJKRUCQ-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



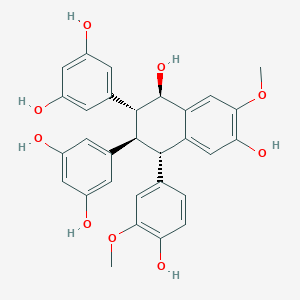
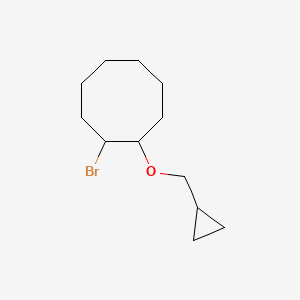
![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B15240352.png)

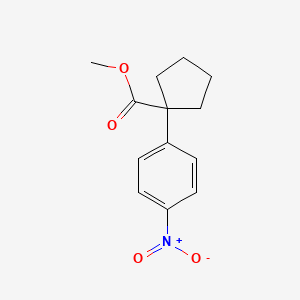
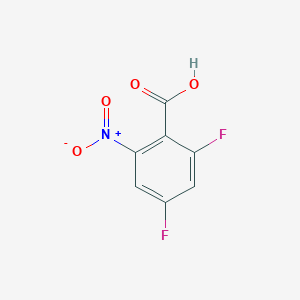
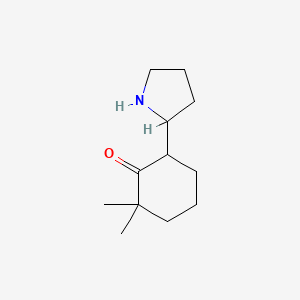

![N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15240397.png)
![potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide](/img/structure/B15240411.png)
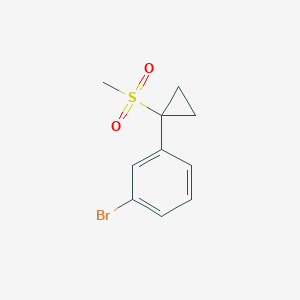
![1-Methyl-octahydrocyclopenta[c]pyrrole](/img/structure/B15240413.png)
